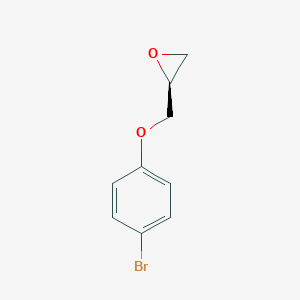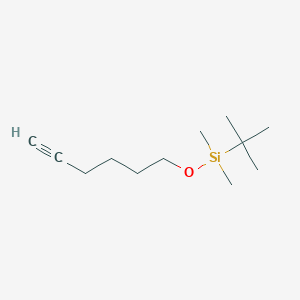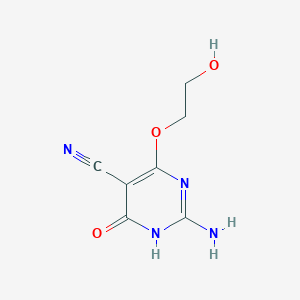
(S)-2-((4-Bromophenoxy)methyl)oxirane
Übersicht
Beschreibung
(S)-2-((4-Bromophenoxy)methyl)oxirane is an organic compound with the molecular formula C9H9BrO2 It is a chiral epoxide, meaning it has a three-membered ring structure with an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Bromophenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 4-bromophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic attack on the epoxide ring of (S)-glycidol. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((4-Bromophenoxy)methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, thiols, or alcohols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols or ethers.
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
(S)-2-((4-Bromophenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions and their mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-((4-Bromophenoxy)methyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets include nucleophilic sites on enzymes or other biomolecules, where the compound can form covalent bonds and modify their activity. The pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-((4-Bromophenoxy)methyl)oxirane: The enantiomer of the compound with similar reactivity but different chiral properties.
4-((4-Bromophenoxy)methyl)phenol: A related compound with a phenol group instead of an epoxide.
4-((4-Bromophenoxy)methyl)benzoic acid: A compound with a carboxylic acid group instead of an epoxide.
Uniqueness
(S)-2-((4-Bromophenoxy)methyl)oxirane is unique due to its chiral epoxide structure, which imparts specific reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(2S)-2-[(4-bromophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUYKENINQNULY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)









![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
